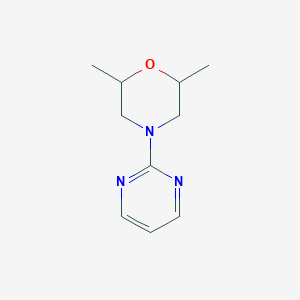

2,6-dimethyl-4-(pyrimidin-2-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4-pyrimidin-2-ylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-6-13(7-9(2)14-8)10-11-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNYNMGNBKQTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rigorous Spectroscopic and Advanced Structural Characterization of 2,6 Dimethyl 4 Pyrimidin 2 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of 2,6-dimethyl-4-(pyrimidin-2-yl)morpholine, offering profound insights into its proton and carbon framework.

Proton (¹H) NMR: Chemical Shift Analysis and Spin-Spin Coupling Interpretations

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The signals corresponding to the methyl groups on the morpholine (B109124) ring typically appear as doublets in the upfield region of the spectrum, generally between δ 1.2–1.5 ppm. The protons of the morpholine ring itself resonate in the range of δ 3.4–4.1 ppm.

Specific shifts and coupling patterns are critical for unambiguous assignment. For instance, in related morpholine-pyrimidine hybrids, the morpholine protons often present as triplets. frontiersin.orgfrontiersin.orgnih.gov For example, in one such derivative, the morpholine protons adjacent to the nitrogen were observed as a triplet at 3.75 ppm (J = 4 Hz), while the other set of morpholine protons appeared as a triplet at 2.89 ppm (J = 4 Hz). frontiersin.org The pyrimidine (B1678525) proton can be seen as a singlet, as exemplified by a signal at 5.38 ppm in a similar structure. frontiersin.orgfrontiersin.orgnih.gov

Carbon (¹³C) NMR: Carbon Framework Assignment

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key resonances for pyrimidine-morpholine structures have been identified, with the C5 carbon of the pyrimidine ring characteristically appearing in the range of 90.04–90.95 ppm. frontiersin.org In one synthesized derivative, the carbon signals for the morpholine ring were observed at 66.11 ppm and 48.12 ppm. frontiersin.org The methyl carbons on the pyrimidine and the morpholine rings would be expected at higher field strengths.

Two-Dimensional NMR Techniques: HSQC and HMBC for Connectivity and Quaternary Carbon Assignments

To definitively assign proton and carbon signals and to establish connectivity within the molecule, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations. These techniques are instrumental in confirming the attachment of the pyrimidine ring to the nitrogen of the morpholine moiety and in assigning the specific positions of the methyl groups on the morpholine ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation patterns of this compound, further corroborating its structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn allows for the verification of its elemental composition. rsc.org This technique provides a high degree of confidence in the molecular formula of the synthesized compound.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In the IR spectrum of this compound, key absorption bands would be expected to confirm the presence of the morpholine and pyrimidine rings.

For instance, C-H stretching vibrations from the aromatic pyrimidine ring and the aliphatic morpholine ring are anticipated. In related pyrimidine-morpholine hybrids, aromatic C-H stretches have been observed around 2923-2981 cm⁻¹, while aliphatic C-H stretches appear in the 2853-2857 cm⁻¹ region. frontiersin.orgfrontiersin.orgnih.gov The C-O stretching of the ether linkage in the morpholine ring is typically found around 1441-1453 cm⁻¹, and C-N stretching vibrations are observed in the 1350-1380 cm⁻¹ range. frontiersin.orgfrontiersin.orgnih.gov The presence of C=N and C=C bonds within the pyrimidine ring would also give rise to characteristic absorption bands. frontiersin.orgfrontiersin.org

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation

Precise information regarding the three-dimensional arrangement of atoms and molecules in the crystalline state of this compound is paramount for a comprehensive understanding of its properties. X-ray crystallography stands as the unequivocal technique for elucidating such detailed structural information. Although a specific crystallographic information file (CIF) for the title compound is not publicly available, this section outlines the analytical approach that would be employed upon successful crystallization and data collection.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A detailed examination of the bond lengths, bond angles, and torsional angles within the crystal structure would reveal key geometric parameters of the molecule. For instance, the bond lengths within the pyrimidine ring would be expected to exhibit values characteristic of their aromatic nature. The C-N and C-O bond lengths within the morpholine ring would be consistent with single bonds, and the C-N bond connecting the morpholine and pyrimidine moieties would provide insight into the nature of this linkage.

A hypothetical data table of selected bond lengths and angles is presented below to illustrate the type of information that would be obtained.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value (Å or °) |

| Bond Length | C(morpholine) | N(morpholine) | ~1.47 | |

| Bond Length | C(morpholine) | O(morpholine) | ~1.43 | |

| Bond Length | N(morpholine) | C(pyrimidine) | ~1.38 | |

| Bond Angle | C(morpholine) | N(morpholine) | C(morpholine) | ~112 |

| Bond Angle | C(morpholine) | O(morpholine) | C(morpholine) | ~111 |

| Bond Angle | C(pyrimidine) | N(morpholine) | C(morpholine) | ~120 |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

Understanding how molecules of this compound arrange themselves in the crystal lattice is fundamental to predicting its physical properties, such as melting point and solubility. The analysis would focus on identifying intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the pyrimidine rings of adjacent molecules. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine ring could act as hydrogen bond acceptors, potentially forming networks that stabilize the crystal structure.

Chromatographic and Other Separation Science Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification, isolation, and purity assessment of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analyzing the purity of this compound and for its purification on a larger scale (preparative HPLC).

For analytical purposes, a reversed-phase HPLC method would likely be employed. A C18 column would serve as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) would be used. The gradient or isocratic elution conditions would be optimized to achieve good separation of the target compound from any impurities or starting materials. Detection would typically be performed using a UV detector, set at a wavelength where the pyrimidine chromophore exhibits strong absorbance.

A hypothetical analytical HPLC method is outlined in the table below:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

For preparative HPLC, the conditions would be scaled up with a larger column diameter and a higher flow rate to isolate larger quantities of the pure compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica gel) and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used for identification.

A typical TLC setup for monitoring the formation of the title compound might involve the following:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) |

By comparing the Rf value of the product spot with that of a pure standard, the progress of the reaction can be effectively tracked, and the reaction can be stopped at the optimal time to maximize the yield and purity of this compound.

Computational Chemistry and Theoretical Investigations of 2,6 Dimethyl 4 Pyrimidin 2 Yl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic distribution and energy landscape, which are crucial for predicting chemical reactivity and stability.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its associated energetic properties. For pyrimidine-morpholine hybrids, calculations are often performed using the B3LYP functional with a 6-31+G** basis set. frontiersin.orgnih.gov This level of theory provides a reliable balance between accuracy and computational cost.

The geometry optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found. For 2,6-dimethyl-4-(pyrimidin-2-yl)morpholine, the morpholine (B109124) ring is expected to adopt a stable chair conformation. researchgate.net The energetic data derived from these calculations, including total energy, enthalpy, and Gibbs free energy, are critical for assessing the thermodynamic stability of the compound. For instance, comparative DFT analyses on similar pyrimidine-morpholine derivatives have been used to conclude which isomers are thermodynamically and kinetically more stable. frontiersin.orgnih.gov

Table 1: Calculated Thermodynamic Parameters for a Representative Pyrimidine-Morpholine Hybrid (Compound 2g from Ataollahi et al.) Data sourced from a study on a closely related pyrimidine-morpholine hybrid and is presented here as a representative example. frontiersin.org

| Parameter | Value |

|---|---|

| Total Energy (Etot) | -1223.31 Hartree |

| Enthalpy (H°) | -1222.92 Hartree |

| Gibbs Free Energy (G°) | -1222.99 Hartree |

Molecular Orbital Analysis for Reactivity Insights

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. frontiersin.org

For morpholine itself, studies have shown that the HOMO consists of the nonbonding orbital of the nitrogen atom, which is key to its nucleophilicity. rsc.org In this compound, this characteristic is modulated by the electron-withdrawing pyrimidine (B1678525) ring. The analysis of the HOMO-LUMO gap and related electronic parameters like hardness and softness helps in predicting how the molecule will interact with other chemical species. A smaller energy gap generally implies higher reactivity.

Table 2: Calculated Electronic Properties for a Representative Pyrimidine-Morpholine Hybrid (Compound 2g from Ataollahi et al.) Data sourced from a study on a closely related pyrimidine-morpholine hybrid and is presented here as a representative example. frontiersin.org

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.13 |

| LUMO Energy | -1.95 |

| Energy Gap (ΔE) | 5.18 |

| Hardness (η) | 2.59 |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

Characterization of Binding Modes and Interaction Sites

Docking studies on pyrimidine-morpholine derivatives have been performed to investigate their potential as inhibitors of various enzymes, such as protein kinases, which are often implicated in cancer. nih.govnih.gov These simulations place the ligand into the binding site of a target protein and score the different poses based on factors like binding energy.

For a representative pyrimidine-morpholine hybrid, a binding energy of -8.6 kcal/mol was calculated when docked into a specific cancer-related receptor, indicating a strong and favorable interaction. frontiersin.org The simulations revealed that the morpholine ring connected to the pyrimidine is situated within the binding pocket, suggesting its critical role in anchoring the molecule. frontiersin.org The pyrimidine core often forms key interactions with the hinge region of kinase domains. nih.gov

Prediction of Molecular Recognition Features and Complementarity

Successful binding is governed by the principle of molecular recognition, where the ligand and receptor exhibit geometric and chemical complementarity. The pyrimidine and morpholine scaffolds possess distinct features that contribute to these interactions.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies.

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. libretexts.org Minima on this surface correspond to stable conformers, while saddle points represent transition states between them. libretexts.org

For this compound, the primary source of conformational flexibility is the morpholine ring. Studies on morpholine have identified two main low-energy conformations: the chair and the twisted boat. researchgate.netrsc.org The chair form is generally the most stable. The addition of the two methyl groups at the 2- and 6-positions introduces further complexity, creating cis and trans diastereomers. Within each, the methyl groups can occupy either axial or equatorial positions, leading to different energy levels. The equatorial-chair conformation is typically the global minimum on the potential energy surface due to reduced steric hindrance. researchgate.net Mapping the PES for the rotation of the pyrimidine group and the inversion of the morpholine ring is crucial for understanding the full conformational landscape and identifying the most likely bioactive conformation.

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility Assessment

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior and conformational flexibility of this compound over time. By simulating the atomic motions of the molecule, researchers can gain a detailed understanding of its structural fluctuations, conformational landscape, and the influence of its environment, such as a solvent or a biological receptor.

The conformational flexibility of this compound is largely dictated by the rotational freedom around the single bond connecting the pyrimidine and morpholine rings, as well as the inherent flexibility of the 2,6-dimethylmorpholine (B58159) ring itself. The morpholine ring typically adopts a chair conformation, which is the most stable arrangement. However, the presence of the two methyl groups at the 2 and 6 positions can influence the ring's puckering and the preferred orientation of the substituents (axial vs. equatorial).

An MD simulation of this compound would typically be set up by defining a simulation box containing the molecule and a chosen solvent, most commonly water, to mimic physiological conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

Key parameters and analyses in MD simulations include:

Root Mean Square Deviation (RMSD): This parameter is monitored throughout the simulation to assess the structural stability of the molecule. A stable RMSD trajectory indicates that the molecule has reached an equilibrium state.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the more flexible regions of the molecule by measuring the fluctuation of each atom around its average position. For this compound, higher fluctuations might be observed for the methyl groups and the pyrimidine ring relative to the more constrained morpholine ring.

Dihedral Angle Analysis: By tracking the dihedral angles of key rotatable bonds, such as the one connecting the two heterocyclic rings, it is possible to map the conformational space accessible to the molecule and identify the most populated conformational states.

Hydrogen Bonding Analysis: In an aqueous environment, the nitrogen atoms in the pyrimidine ring and the oxygen atom in the morpholine ring can form hydrogen bonds with water molecules. Analyzing these interactions provides insights into the molecule's solubility and how it presents itself to potential binding partners.

The results from MD simulations can reveal the preferred three-dimensional shape of this compound and how this shape changes over time. This information is crucial for understanding its potential to bind to a specific biological target, as the dynamic nature of the molecule can influence its binding affinity and selectivity.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| Simulation Box | Cubic or dodecahedron with periodic boundary conditions |

| Temperature | 300 K (physiological temperature) |

| Pressure | 1 atm |

| Simulation Time | 100 ns or longer to ensure adequate sampling of conformational space |

| Time Step | 2 fs |

| Ensemble | NPT (isothermal-isobaric) |

Virtual Screening and Computational Library Design for Analog Generation

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When a "hit" compound like this compound is identified, computational methods can be employed to design a library of analogs with the aim of improving properties such as potency, selectivity, and pharmacokinetic profiles.

The process of designing a computational library of analogs based on this compound would typically involve the following steps:

Scaffold Hopping and R-Group Enumeration: The core structure, the pyrimidine-morpholine scaffold, can be modified by replacing parts of the scaffold with other chemical groups that have similar spatial and electronic properties (scaffold hopping). More commonly, the peripheral positions on the pyrimidine and morpholine rings can be systematically substituted with a variety of functional groups (R-groups). For instance, different substituents could be placed on the pyrimidine ring, or the methyl groups on the morpholine ring could be replaced with other alkyl or functional groups.

Filtering and Property Prediction: The generated virtual library of analogs would then be subjected to a series of computational filters to remove compounds with undesirable properties. These filters are often based on established guidelines for drug-likeness, such as Lipinski's Rule of Five, which predicts oral bioavailability. Other properties, such as aqueous solubility, metabolic stability, and potential toxicity, can also be predicted using various in silico models.

Docking and Scoring: The filtered library of analogs would then be docked into the binding site of a specific biological target, if known. Molecular docking programs predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of the interaction is then estimated using a scoring function, which ranks the compounds based on their predicted binding affinity.

Selection of Candidates for Synthesis: Based on the docking scores and predicted properties, a smaller, more manageable set of the most promising analogs is selected for chemical synthesis and subsequent biological testing.

This iterative process of computational design, synthesis, and testing is a cornerstone of modern drug discovery, allowing for a more rational and efficient exploration of chemical space.

Table 2: Hypothetical Library Design Based on the this compound Scaffold

| Core Scaffold | R1 Substituent (on Pyrimidine) | R2/R3 Substituents (on Morpholine) | Predicted Property (Example) |

| Pyrimidin-2-yl-morpholine | Hydrogen (H) | 2,6-dimethyl | Baseline |

| Pyrimidin-2-yl-morpholine | Chlorine (Cl) | 2,6-dimethyl | Increased Lipophilicity |

| Pyrimidin-2-yl-morpholine | Methoxy (B1213986) (OCH3) | 2,6-dimethyl | Potential for H-bonding |

| Pyrimidin-2-yl-morpholine | Hydrogen (H) | 2-ethyl, 6-methyl | Altered Steric Profile |

| Pyrimidin-2-yl-morpholine | Amino (NH2) | 2,6-diethyl | Increased Polarity |

Structure Activity Relationship Sar and Mechanistic Insight Studies at the Molecular Level

Influence of the 2,6-Dimethyl Substitution on the Morpholine (B109124) Ring's Contribution to Molecular Interactions

The morpholine ring is a privileged structure in drug design, often incorporated to improve the pharmacokinetic properties of a molecule. The addition of two methyl groups at the 2 and 6 positions introduces significant conformational constraints and steric bulk, which profoundly influence its interaction with biological targets. These substitutions can enhance binding affinity and selectivity by promoting a more favorable conformation for receptor engagement. The methyl groups can also participate in hydrophobic interactions within a receptor's binding pocket, further stabilizing the ligand-receptor complex.

The stereochemistry of the 2,6-dimethyl substitution is a critical determinant of biological activity. The (2R,6S) configuration, also known as the cis-isomer, locks the morpholine ring into a preferred chair conformation with both methyl groups in equatorial positions. This specific spatial arrangement is crucial for optimal ligand-receptor recognition. The equatorial orientation of the methyl groups minimizes steric hindrance and allows for precise positioning of the entire molecule within the binding site. This defined three-dimensional structure is often essential for establishing key interactions, such as hydrogen bonds and van der Waals forces, with specific amino acid residues of the target protein. The rigidified conformation of the (2R,6S)-isomer reduces the entropic penalty upon binding, which can contribute to a higher binding affinity compared to the corresponding trans-isomer or the unsubstituted morpholine ring.

Role of the Pyrimidin-2-yl Moiety in Mediating Specific Molecular Recognition Events

The pyrimidin-2-yl moiety serves as a key interaction hub for 2,6-dimethyl-4-(pyrimidin-2-yl)morpholine, primarily through its nitrogen atoms which can act as hydrogen bond acceptors. mdpi.com The arrangement of these nitrogen atoms in the pyrimidine (B1678525) ring creates a distinct electrostatic potential that is recognized by complementary hydrogen bond donors on a target receptor. This directional hydrogen bonding is often a critical factor in determining the specificity of the ligand for its receptor. The aromatic nature of the pyrimidine ring also allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket, further anchoring the molecule. The pyrimidine ring's ability to act as a bioisostere for other aromatic systems, such as a phenyl ring, allows it to effectively interact with various biological targets. mdpi.com

Modulatory Effects of Substituents on the Pyrimidine Ring on Overall Ligand Properties

Electron-Withdrawing Groups (EWGs): Substituents such as halogens (F, Cl, Br) or a trifluoromethyl group (-CF3) decrease the electron density of the pyrimidine ring. This can enhance the hydrogen bond accepting ability of the ring nitrogens, potentially leading to stronger interactions with the receptor. Studies on related pyrimidine-morpholine hybrids have shown that the presence of electron-withdrawing groups can lead to improved cytotoxic effects. jchemrev.com For instance, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, compounds with electron-withdrawing groups on an attached benzene ring displayed better antitumor activity than those with electron-donating groups. mdpi.com

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) increase the electron density of the pyrimidine ring. While this might slightly weaken the hydrogen bond accepting capability of the ring nitrogens, it can introduce new hydrophobic or steric interactions that may be favorable for binding to specific targets. However, in some cases, the presence of electron-donating groups has been shown to be less beneficial for activity compared to electron-withdrawing groups. mdpi.com

Table 1: Effect of Pyrimidine Ring Substituents on Biological Activity in Analogous Systems

| Substituent Type | Example Group(s) | General Effect on Activity | Reference |

| Electron-Withdrawing | -Cl, -F, -Br, -CF3 | Often enhances activity | mdpi.comjchemrev.com |

| Electron-Donating | -CH3, -OCH3 | Can either decrease or have a negligible effect on activity | mdpi.com |

Elucidation of Key Pharmacophoric Features of the Morpholine-Pyrimidine Scaffold

A pharmacophore model for the this compound scaffold would highlight the essential structural features required for biological activity. Based on the analysis of its constituent parts, the key pharmacophoric features can be defined as follows:

Hydrogen Bond Acceptors: The two nitrogen atoms of the pyrimidine ring are crucial hydrogen bond acceptors.

Hydrophobic Features: The two methyl groups on the morpholine ring provide key hydrophobic interaction points. The pyrimidine ring itself can also participate in hydrophobic interactions.

Three-Dimensional Spatial Arrangement: The (2R,6S) configuration of the dimethyl-substituted morpholine ring defines a specific and rigid three-dimensional shape that is critical for proper orientation in the receptor binding site.

Molecular docking studies on analogous pyrimidine-morpholine compounds have shown that the morpholine ring often orients towards the solvent-exposed region of a binding pocket, while the pyrimidine core forms key interactions with the hinge region of kinases. researchgate.net The nitrogen atoms of the pyrimidine ring are frequently observed forming hydrogen bonds with backbone amide groups of the protein. mdpi.com

Table 2: Key Pharmacophoric Features of the Morpholine-Pyrimidine Scaffold

| Pharmacophoric Feature | Structural Component | Type of Interaction |

| Hydrogen Bond Acceptor 1 | Pyrimidine Ring Nitrogen (N1) | Hydrogen Bond |

| Hydrogen Bond Acceptor 2 | Pyrimidine Ring Nitrogen (N3) | Hydrogen Bond |

| Hydrophobic Group 1 | 2-Methyl Group on Morpholine | Hydrophobic Interaction |

| Hydrophobic Group 2 | 6-Methyl Group on Morpholine | Hydrophobic Interaction |

| Aromatic/Hydrophobic Region | Pyrimidine Ring | π-π Stacking/Hydrophobic Interaction |

| Defined Stereochemistry | (2R,6S)-dimethylmorpholine | Conformational Rigidity |

Understanding the Molecular Basis for Enhanced Binding Affinity and Selectivity

The binding affinity and selectivity of a ligand are governed by a complex interplay of intermolecular forces. In the case of this compound, the morpholine and pyrimidine rings, along with the dimethyl substituents, each play a distinct and synergistic role in establishing a favorable interaction profile with a target protein.

Hydrogen Bonding Interactions through Morpholine Oxygen and Pyrimidine Nitrogens

Hydrogen bonds are pivotal in molecular recognition, providing directional interactions that contribute significantly to binding affinity. The structure of this compound offers multiple sites for such interactions.

The oxygen atom of the morpholine ring, with its lone pairs of electrons, can act as a hydrogen bond acceptor. In various molecular docking studies of morpholine-containing compounds, this oxygen atom is frequently observed to form hydrogen bonds with amino acid residues that can act as hydrogen bond donors, such as the backbone N-H of amino acids or the side chains of residues like serine, threonine, or asparagine. mdpi.com

The pyrimidine ring itself presents two nitrogen atoms which can also function as hydrogen bond acceptors. Studies on related 2-aminopyrimidine derivatives have shown that the ring nitrogens are capable of forming hydrogen bonds with residues in a protein's active site. nih.govnih.gov For instance, in a series of pyrimidin-2-amine derivatives, the aminopyrimidine core was observed to form key hydrogen bonding interactions with the hinge region of the target protein. nih.gov

Table 1: Potential Hydrogen Bond Acceptor Sites and Interacting Residues

| Functional Group | Potential H-Bond Acceptor Atom | Potential Interacting Amino Acid Residues |

| Morpholine | Oxygen | Serine, Threonine, Asparagine, Glutamine, Lysine |

| Pyrimidine | Nitrogen (N1) | Serine, Threonine, Asparagine, Glutamine, Lysine |

| Pyrimidine | Nitrogen (N3) | Serine, Threonine, Asparagine, Glutamine, Lysine |

Hydrophobic and π-Stacking Interactions involving the Pyrimidine Ring

Beyond hydrogen bonding, the pyrimidine ring is also a key player in establishing non-polar interactions that are crucial for affinity and selectivity. The aromatic nature of the pyrimidine ring allows it to participate in both hydrophobic and π-stacking interactions.

Hydrophobic interactions are a major driving force in ligand-protein binding, arising from the entropic gain of displacing ordered water molecules from a hydrophobic binding pocket. The pyrimidine ring, being a relatively non-polar aromatic system, can favorably occupy such pockets.

Furthermore, the delocalized π-electrons of the pyrimidine ring enable it to engage in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, which can be either face-to-face or edge-to-face, contribute to the stability of the ligand-protein complex. mdpi.com The existence of hydrophobic π-π interactions has been shown to drive the aggregation and binding of molecules containing aromatic rings. nih.gov

Investigation of the Morpholine Nitrogen's Role in Modulating Molecular Interactions through its Basicity and Flexibility

The nitrogen atom of the morpholine ring is another critical determinant of the molecule's interaction profile. Its basicity and the conformational flexibility of the morpholine ring are key modulators of its binding characteristics.

The morpholine nitrogen is weakly basic, with a pKa that allows it to be protonated at physiological pH. researchgate.net This protonation can lead to the formation of a salt bridge, a strong ionic interaction with a negatively charged amino acid residue such as aspartate or glutamate in the binding site. The ability to form such an interaction can significantly enhance binding affinity.

The morpholine ring itself is not planar and exists predominantly in a chair conformation. This conformational flexibility allows it to adopt an optimal orientation within a binding pocket to maximize favorable interactions. The presence of the two methyl groups at the 2 and 6 positions of the morpholine ring in a cis configuration can influence the preferred conformation and may provide additional van der Waals contacts with the protein surface, further enhancing binding.

Table 2: Physicochemical Properties of the Morpholine Moiety Influencing Molecular Interactions

| Property | Description | Implication for Molecular Interactions |

| Basicity (pKa) | The morpholine nitrogen is a weak base. | Can be protonated at physiological pH, enabling the formation of salt bridges with acidic residues. |

| Conformational Flexibility | The six-membered ring can adopt different conformations (e.g., chair, boat). | Allows for an induced fit to the binding site, optimizing interactions. |

| Lipophilicity | The morpholine ring has a balanced hydrophilic-lipophilic character. | Contributes to both favorable interactions in hydrophobic pockets and aqueous solubility. researchgate.net |

Advanced Research Applications and Future Directions in Chemical Synthesis and Molecular Design

Design and Synthesis of Novel Chemical Probes and Mechanistic Tools

The 2,6-dimethyl-4-(pyrimidin-2-yl)morpholine scaffold serves as a foundational structure for the design of novel chemical probes. These probes are instrumental for elucidating complex biological pathways and mechanisms of action. The synthesis of such tools involves the strategic incorporation of reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-cross-linkers, onto the core scaffold.

The synthesis of pyrimidine-morpholine hybrids often involves a multi-step process. A common approach begins with a suitably substituted pyrimidine (B1678525), such as 3-methyl-6-chlorouracil, which is first reacted with various benzyl (B1604629) bromides. frontiersin.orgfrontiersin.org The resulting intermediate is then coupled with morpholine (B109124) in a basic reaction system to yield the final hybrid compound. frontiersin.orgfrontiersin.org

Table 1: Synthetic Strategy for Pyrimidine-Morpholine Hybrids

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-methyl-6-chlorouracil, Benzyl bromides | DIPEA in THF, 40°C, 6 h | Benzylated pyrimidine intermediates |

| 2 | Benzylated pyrimidine, Morpholine | K₂CO₃/Et₃N in CH₃CN, Reflux, 24 h | Final pyrimidine-morpholine hybrids |

This table outlines a general two-step synthesis for creating a library of pyrimidine-morpholine derivatives, a strategy that can be adapted to produce chemical probes. frontiersin.orgfrontiersin.org

By modifying this synthetic route, researchers can introduce functionalities for probing biological systems. For example, a linker arm could be attached to the pyrimidine ring, allowing for the conjugation of a fluorescent dye. Such a probe could be used in cellular imaging studies to track the localization of the molecule and its interaction with intracellular targets. Similarly, attaching a biotin tag would enable affinity-based pulldown experiments to identify the specific proteins or biomolecules that the compound interacts with.

Exploration of 2,6-Dimethylmorpholine (B58159) as a Chiral Building Block in Asymmetric Catalysis

The 2,6-dimethylmorpholine component of the molecule possesses inherent chirality when in its cis-isomeric form, presenting two stereocenters. This structural feature makes it a valuable chiral building block for asymmetric synthesis—a field focused on the selective production of a single enantiomer of a chiral product. mdpi.com Chiral morpholines are considered important and attractive structural motifs in a large number of drug candidates and bioactive compounds. semanticscholar.org

Recent advancements have led to highly efficient methods for producing chiral morpholines. For instance, the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst can yield 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org

The chirality of 2,6-dimethylmorpholine can be harnessed in several ways in catalysis:

Chiral Ligands: The morpholine nitrogen can coordinate to a metal center, and the stereocenters at the C2 and C6 positions can create a chiral environment around the metal. This can be used to direct the stereochemical outcome of metal-catalyzed reactions.

Organocatalysts: Morpholine derivatives have been explored as organocatalysts. nih.gov The chiral backbone of 2,6-dimethylmorpholine can be incorporated into catalyst design to facilitate stereoselective transformations, such as Michael additions, without the need for metal catalysts. nih.gov

Chiral Auxiliaries: The chiral morpholine unit can be temporarily attached to a substrate to direct a stereoselective reaction on that substrate. After the reaction, the auxiliary can be cleaved, having served its purpose of inducing a specific stereochemistry.

The use of such chiral building blocks is a cornerstone of modern pharmaceutical development, as the different enantiomers of a chiral drug can have vastly different biological activities. mdpi.com

Strategies for Scaffold Diversification and Scaffold Hopping to Discover New Molecular Architectures

The this compound structure represents a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes it an excellent starting point for discovering new molecular architectures with diverse biological activities through scaffold diversification and scaffold hopping.

Scaffold Diversification involves systematically modifying a central molecular core to create a library of related compounds. researchgate.net For the morpholine-pyrimidine scaffold, this can be achieved by:

Substitution on the Pyrimidine Ring: Introducing various functional groups at different positions on the pyrimidine ring can modulate the electronic properties and steric profile of the molecule, leading to altered binding affinities and selectivities. Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful technique used to introduce structural diversity onto the pyrimidine core. nih.gov

Modification of the Morpholine Ring: Altering the substitution pattern on the morpholine ring, for instance by changing the methyl groups to other alkyl or functional groups, can impact the molecule's conformation and solubility.

Varying the Linker: The direct N-C bond between the morpholine and pyrimidine rings can be replaced with different linkers to alter the relative orientation of the two heterocyclic systems.

Scaffold Hopping is a more advanced strategy where the core scaffold is replaced by a different, non-isosteric structure that mimics the spatial arrangement of key binding features. The goal is to identify novel chemical classes that retain the desired biological activity but may possess improved properties, such as enhanced metabolic stability, better cell permeability, or a different intellectual property profile. Starting from the this compound scaffold, one might "hop" to other bicyclic or constrained heterocyclic systems that project key pharmacophoric elements in a similar three-dimensional orientation.

Methodological Innovations in the Synthesis and Characterization of Complex Heterocyclic Systems

The construction and verification of complex heterocyclic systems like this compound rely on a suite of modern synthetic and analytical techniques. numberanalytics.com The synthesis of such molecules often requires multi-step reaction sequences that build complexity in a controlled manner. mdpi.com

Innovations in synthetic methodology, such as the development of novel transition metal-catalyzed cross-coupling reactions, have greatly facilitated the efficient assembly of these intricate structures. numberanalytics.com Ring-closure and cycloaddition reactions are also fundamental strategies for forming the heterocyclic cores. numberanalytics.com

Once synthesized, the unambiguous characterization of these complex molecules is critical. A combination of spectroscopic methods is employed to confirm the identity, purity, and structure of the target compound. ijmr.net.innumberanalytics.com

Table 2: Key Characterization Techniques for Heterocyclic Compounds

| Technique | Abbreviation | Purpose | Information Obtained |

| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C) | Structural Elucidation | Provides detailed information about the chemical environment of each proton and carbon atom, revealing the connectivity and stereochemistry of the molecule. ijmr.net.inresearchgate.net |

| Mass Spectrometry | MS | Molecular Weight Determination | Confirms the molecular weight of the synthesized compound and can provide information about its elemental composition and fragmentation patterns. frontiersin.orgresearchgate.net |

| Infrared Spectroscopy | IR | Functional Group Identification | Detects the presence of specific functional groups (e.g., C=O, C-N, C-O) based on their characteristic vibrational frequencies. frontiersin.orgresearchgate.net |

| X-ray Crystallography | - | 3D Structure Determination | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of structure and stereochemistry. numberanalytics.com |

Theoretical Frameworks for Predicting and Optimizing Molecular Interactions for Targeted Research Applications

Computational chemistry provides powerful theoretical frameworks for predicting how molecules like this compound will interact with biological targets, thereby guiding the design of more potent and selective compounds. nih.gov These in silico methods allow researchers to prioritize synthetic efforts and gain insights into structure-activity relationships (SAR) at the molecular level.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies on pyrimidine-morpholine hybrids have been used to analyze their interactions with target enzymes, such as kinases, revealing key hydrogen bonds and hydrophobic contacts that contribute to binding affinity. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to analyze the electronic structure of a molecule, helping to determine its thermodynamic and kinetic stability. frontiersin.orgresearchgate.net This can be useful for understanding the reactivity and preferred conformations of different derivatives. frontiersin.orgresearchgate.net

These theoretical approaches enable the optimization of molecular interactions by identifying "hot spots" in the binding pocket of a target protein and suggesting modifications to the ligand that could enhance binding. nih.gov This rational design process accelerates the discovery of small molecules for targeted research applications. nih.gov

Development of Advanced Analytical Techniques for Quantifying and Characterizing Morpholine-Pyrimidine Hybrids

The robust analysis of morpholine-pyrimidine hybrids requires advanced analytical techniques capable of providing both qualitative and quantitative data. While standard methods like NMR and basic MS are essential for initial characterization, more sophisticated approaches are needed for detailed studies. ignited.in

High-resolution mass spectrometry (HRMS), particularly techniques like Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometry, provides highly accurate mass measurements. nih.govpreprints.org This allows for the unambiguous determination of a compound's elemental formula, which is crucial for confirming the identity of novel synthesized molecules. nih.gov Tandem mass spectrometry (MSⁿ) can be used to fragment the molecule in a controlled manner, yielding structural information that helps to piece together the connectivity of the atoms. nih.gov

For quantitative analysis, especially in complex biological matrices, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. By coupling the separation power of high-performance liquid chromatography (HPLC) with the sensitivity and selectivity of a mass spectrometer, researchers can develop assays to accurately measure the concentration of a specific morpholine-pyrimidine hybrid in samples such as plasma or cell lysates. Furthermore, chiral HPLC methods are indispensable for separating and quantifying the individual enantiomers of chiral compounds, which is critical for studies involving asymmetric synthesis and catalysis. semanticscholar.org

Q & A

Q. What are the standard synthetic routes for 2,6-dimethyl-4-(pyrimidin-2-yl)morpholine, and how do reaction conditions influence yield?

The compound is synthesized via palladium-catalyzed coupling reactions under inert atmospheres to prevent degradation. Key steps include:

- Morpholine ring formation : Reacting diethanolamine with alkylating agents.

- Pyrimidine substitution : Introducing the pyrimidin-2-yl group via nucleophilic substitution or cross-coupling reactions. Optimal yields (70–85%) are achieved by controlling temperature (60–100°C), reaction time (12–24 hours), and solvent choice (e.g., DMF or THF). Catalysts like Pd(PPh₃)₄ enhance efficiency .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard analytical methods include:

- NMR spectroscopy : To verify stereochemistry and substituent positions (e.g., methyl groups at C2/C6 and pyrimidine at C4).

- LC-MS : For purity assessment and molecular weight confirmation.

- X-ray crystallography : Resolves chiral configurations (e.g., (2R,6S) vs. (2S,6R)) critical for biological activity .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Initial screening involves:

- Enzyme inhibition assays : Testing interactions with targets like Δ14 reductases or kinases.

- Cell viability assays : Assessing anticancer activity (e.g., IC₅₀ values in cancer cell lines).

- Receptor binding studies : Using radioligand displacement to identify affinity for neurological targets (e.g., adenosine A2A receptors) .

Advanced Research Questions

Q. How does stereochemistry impact the compound’s biological activity and target selectivity?

Enantiomers (e.g., (2R,6S) vs. (2S,6R)) exhibit divergent binding affinities due to spatial compatibility with chiral enzyme pockets. For example:

- The (2R,6S) configuration in MLi-2 shows selective LRRK2 kinase inhibition, while the (2S,6R) form is inactive.

- Steric hindrance from methyl groups modulates interactions with hydrophobic receptor pockets .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or enzyme isoforms.

- Purity issues : Trace solvents or stereochemical impurities altering activity.

- Metabolic stability : Rapid degradation in certain biological matrices. Mitigation strategies include orthogonal assay validation, chiral HPLC purification, and metabolic stability profiling .

Q. What strategies optimize reaction conditions for scaled synthesis without compromising enantiomeric purity?

Advanced methods include:

- Continuous flow synthesis : Enhances reproducibility and reduces byproducts.

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) ensure enantioselective morpholine ring formation.

- Protecting group chemistry : Temporarily blocks reactive sites (e.g., nitro groups) during pyrimidine coupling .

Q. How do structural modifications (e.g., nitro group substitution) influence structure-activity relationships (SAR)?

SAR studies reveal:

- Nitro group : Enhances electrophilicity for covalent binding to cysteine residues in enzymes.

- Methyl groups : Improve lipophilicity and blood-brain barrier penetration.

- Pyrimidine vs. pyridine substitution : Alters π-π stacking interactions with aromatic residues in targets.

| Modification | Biological Effect |

|---|---|

| 5-Nitro substitution | Increased antimicrobial activity |

| 2,6-Dimethyl morpholine | Enhanced receptor binding affinity |

| Piperidine substitution | Altered selectivity for neurological targets |

Methodological Guidance

Q. What computational tools predict binding modes of this compound with biological targets?

- Molecular docking (AutoDock, Glide) : Models interactions with kinase active sites (e.g., LRRK2).

- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over time.

- QSAR models : Links structural descriptors (e.g., logP, polar surface area) to activity .

Q. How to design enantioselective syntheses for pharmacological studies?

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during morpholine ring formation.

- Employ kinetic resolution with enzymes (e.g., lipases) to separate enantiomers.

- Validate enantiopurity via chiral stationary phase HPLC .

Q. What in vitro models best evaluate neuroprotective effects?

- Primary neuron cultures : Test protection against oxidative stress (e.g., H₂O₂-induced apoptosis).

- Blood-brain barrier (BBB) models : Assess permeability using co-cultures of endothelial cells and astrocytes.

- Microglial activation assays : Measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.